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Compound of Interest

1-Methyl-1H-imidazole-2-
Compound Name: )
carboxamide

Cat. No.: B1594957

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-2-
carboxamide

Introduction

1-Methyl-1H-imidazole-2-carboxamide is a derivative of the fundamental imidazole
heterocyclic scaffold, a core structure in numerous biologically active molecules, including the
amino acid histidine. As researchers and drug development professionals explore novel
chemical entities, a comprehensive understanding of a compound's physicochemical properties
is paramount. These properties govern a molecule's behavior from synthesis and formulation
through to its pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the known and predicted physicochemical
properties of 1-Methyl-1H-imidazole-2-carboxamide (CAS No. 20062-51-5). We will delve
into its structural attributes, solubility, acid-base characteristics, and spectroscopic signature.
The narrative is grounded in the perspective of a senior application scientist, emphasizing not
just the data, but the causality behind experimental choices and the practical implications of the
results for research and development.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental
identifiers for 1-Methyl-1H-imidazole-2-carboxamide are summarized below.
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Identifier Value Source(s)

) 1-Methyl-1H-imidazole-2-
Chemical Name ) [1]
carboxamide

CAS Number 20062-51-5 [1]
Molecular Formula CsH7NsO [11[2]
Molecular Weight 125.13 g/mol [1][2]
Canonical SMILES CN1C=CN=C1C(=O)N

InChlKey VAA06251 [1]

Chemical Structure:

ar is no longer available.

i FgQUr.corm

The structure consists of a five-membered imidazole ring, which is aromatic and contains two
nitrogen atoms. A methyl group is attached to one nitrogen (N1), which prevents
tautomerization. A primary carboxamide group (-CONH?:) is substituted at the second position
(C2) of the ring. This combination of a polar, aromatic heterocycle and a hydrogen-bonding-
capable amide group dictates its physicochemical behavior.

Core Physicochemical Properties

The following table summarizes key experimental and computationally predicted
physicochemical data for 1-Methyl-1H-imidazole-2-carboxamide. These values are critical for
predicting its behavior in various experimental and biological systems.
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Property Value

Significance &
C . Source(s)
Scientific Insight

Physical State Solid

Based on the high

melting point, the
compound exists as a 1]
solid at standard
temperature and

pressure.

Melting Point 170 °C

A sharp melting point

is a primary indicator

of sample purity. This
relatively high value
suggests strong [1]
intermolecular forces,

likely hydrogen

bonding from the

amide group.

XLogP3 (Predicted) -0.8

This negative value
indicates that the
compound is
hydrophilic, predicting
higher solubility in
polar solvents like
water than in nonpolar
lipids. This is a key
factor in early drug
discovery for
assessing potential

bioavailability.

Hydrogen Bond
Donors

The primary amide (-
NHz) provides one
hydrogen bond donor
site.
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The carbonyl oxygen

and the two imidazole
Hydrogen Bond )
3 nitrogens can act as [2]
Acceptors
hydrogen bond

acceptors.

TPSAis a crucial

predictor of a drug's

ability to permeate cell
Topological Polar membranes. A value

60.9 A2 [2]

Surface Area (TPSA) of 60.9 A2 suggests

good potential for oral

bioavailability and cell

penetration.

Solubility Profile: A Practical Assessment

While the predicted XLogP3 suggests hydrophilicity, experimental verification is essential. A
qualitative solubility analysis provides rapid, actionable insights into a compound's behavior in
various media, guiding formulation and assay development.

Expertise in Action: The Rationale Behind Solubility
Testing

The choice of solvents is not arbitrary. We use a sequence of solvents to probe the compound's
polarity and the presence of ionizable functional groups.[3][4]

Water: Establishes baseline polarity.

» 5% HCI: Tests for basic functional groups (like amines or some heterocycles) that would form
a soluble hydrochloride salt.

» 5% NaOH: Tests for acidic functional groups (like carboxylic acids or phenols) that would
form a soluble sodium salt.

» 5% NaHCOs: A weaker base than NaOH, it specifically identifies stronger acids like
carboxylic acids.[4]
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» Organic Solvents (e.g., Diethyl Ether, Ethanol): Determines solubility in nonpolar and polar
organic media, respectively.

The logical flow of this process is a self-validating system for classifying an unknown
compound.
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Caption: Workflow for Qualitative Solubility Classification.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1594957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol: Qualitative Solubility Determination

This protocol is designed for small-scale analysis, conserving valuable compounds.[3][4]

Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) for each solvent to
be tested (Water, 5% HCI, 5% NaOH, Ethanol).

Sample Addition: Accurately weigh approximately 25 mg of 1-Methyl-1H-imidazole-2-
carboxamide into each test tube.

Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]

Observation: Observe the sample against a contrasting background. A compound is
considered "soluble" if no solid particles are visible.

Documentation: Record the result as "soluble" or "insoluble" for that solvent.

Repeat: Repeat steps 3-6 for each of the remaining solvents in their respective tubes.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. It is

critical for predicting a molecule's charge state at a given pH, which influences its solubility,

membrane permeability, and receptor binding.

Scientific Rationale

Amide Group: The primary amide in 1-Methyl-1H-imidazole-2-carboxamide is considered
effectively neutral in biological systems. While it can be protonated or deprotonated, this
occurs only under extremely acidic or basic conditions, respectively, placing its pKa values
well outside the physiological pH range.

Imidazole Ring: The non-methylated nitrogen of the imidazole ring is weakly basic. For
comparison, the conjugate acid of the parent compound, 1-methylimidazole, has a pKa of
about 7.4.[5] The electron-withdrawing effect of the adjacent carboxamide group on the ring
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is expected to reduce this basicity, likely resulting in a pKa below 7 for the conjugate acid of
1-Methyl-1H-imidazole-2-carboxamide.

Determining the precise pKa requires experimental measurement. Potentiometric titration is a
highly accurate and widely used method for this purpose.[6][7]

Experimer tup Data Analysis
ample Solution | Compound dissolved in wa(ev/corso\venl}M"i—{ Calibrated pH Electrode: } “““““““““ } Titration Curve | pH vs. Volume of Titrant }ﬂ&—{ Inflection Point ‘ Point of greatest slope -2 212 eauiva

Click to download full resolution via product page

Caption: Principle of pKa Determination via Potentiometric Titration.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust framework for determining the pKa of a weakly basic

compound.[6][8]

o System Calibration: Calibrate a pH meter and electrode using at least two standard buffer

solutions (e.g., pH 4.0 and 7.0).
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Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in high-purity water.
A co-solvent like methanol may be used if aqueous solubility is limited, but this will yield an
apparent pKa (pKaapp).

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the
calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M
HCI for a basic compound).

Initial Reading: Record the initial pH of the solution before adding any titrant.

Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition,
allow the pH reading to stabilize and record both the total volume of titrant added and the
corresponding pH.

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH
change).

Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
The pKa is determined from the pH at the half-equivalence point. This can be found by
identifying the inflection point of the sigmoid curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. While
public databases lack specific spectra for 1-Methyl-1H-imidazole-2-carboxamide, we can
predict the key features based on its functional groups.

* IH NMR (Proton Nuclear Magnetic Resonance): This technique provides information about
the number and environment of hydrogen atoms.

o Expected Signals:

» Two distinct signals for the imidazole ring protons (likely singlets or doublets depending
on coupling, in the 7.0-8.0 ppm region).

» A sharp singlet for the N-methyl protons (~3.5-4.0 ppm).
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» A broad signal for the two amide (-NHz) protons, which may exchange with solvent
(variable ppm, often 5.0-8.0 ppm).

IR (Infrared) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present.
o Expected Key Bands:
s ~3300-3100 cm~1: N-H stretching from the primary amide.
» ~1680-1650 cm~1; A strong C=0 stretching (Amide | band).
» ~1640-1550 cm~1: N-H bending (Amide Il band).
» ~1500-1400 cm~1: C=C and C=N stretching from the imidazole ring.

e MS (Mass Spectrometry): This technique measures the mass-to-charge ratio of ions,
determining the molecular weight and providing clues about the structure from fragmentation
patterns.

o Expected Molecular lon: A prominent peak at m/z = 125, corresponding to the molecular
weight of the compound [M]*.

Conclusion

1-Methyl-1H-imidazole-2-carboxamide is a polar, hydrophilic solid with a high melting point,
indicative of strong intermolecular forces. Its predicted properties suggest good potential for
biological applications, though its weak basicity means it will be predominantly neutral at
physiological pH. The experimental protocols outlined in this guide provide a clear, validated
pathway for researchers to confirm these properties, ensuring data integrity and enabling the
confident application of this compound in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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